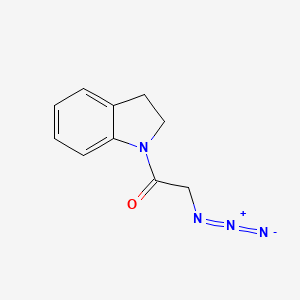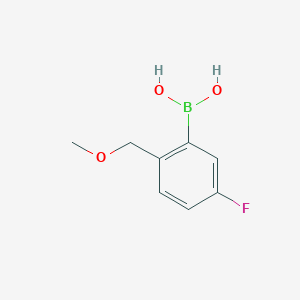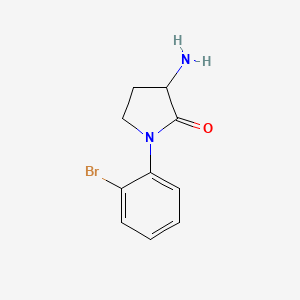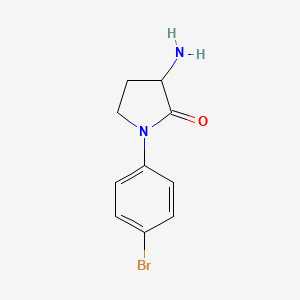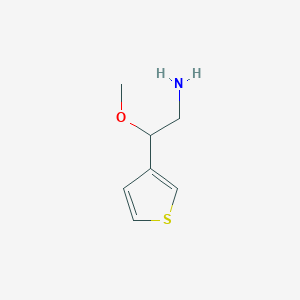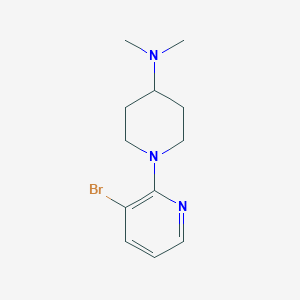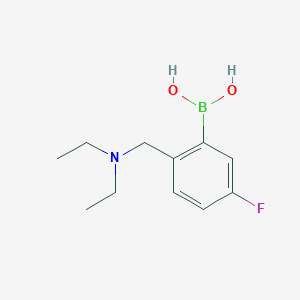![molecular formula C15H21FN2O2 B1399013 Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate CAS No. 1291198-50-9](/img/structure/B1399013.png)
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate
Overview
Description
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate is a chemical compound with the CAS Number: 1291198-50-9. It has a molecular weight of 280.34 and its IUPAC name is ethyl 2-[4-(2-fluorophenyl)-1-piperazinyl]propanoate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21FN2O2/c1-3-20-15(19)12(2)17-8-10-18(11-9-17)14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate is a solid compound . Its molecular formula is C15H21FN2O2 and it has a molecular weight of 280.34 .Scientific Research Applications
Based on the information available from the search results, here is a comprehensive analysis of the scientific research applications of Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate, focusing on several unique applications:
ENT Inhibitors
A novel inhibitor of equilibrative nucleoside transporters (ENTs), more selective to ENT2 than to ENT1, has been developed from analogues of this compound. ENTs are integral membrane proteins that facilitate the transport of nucleosides across cell membranes and are implicated in various physiological processes .
Antifungal Activity
Some derivatives have been evaluated for their antifungal activity against clinical isolates of Candida species. Although certain compounds did not show activity against C. galibrata or C. albicans, others displayed fungicidal activity against specific strains .
Structure-Activity Relationship (SAR) Studies
SAR studies aim to understand the relationship between the chemical structure of a compound and its biological activity. This compound has been used in SAR studies to develop more effective and selective inhibitors for various biological targets .
Cell Viability Assays
Compounds related to Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate have been tested for their effects on cell viability. These assays are essential for determining the potential therapeutic index of compounds in cancer treatment .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been associated with various biological activities
Mode of Action
It’s worth noting that piperazine derivatives have been found to interact with multiple receptors, which could potentially influence the development of new useful derivatives .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to increase the phosphorylation of h2ax in mcf-7 cells , suggesting potential cellular effects.
properties
IUPAC Name |
ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-3-20-15(19)12(2)17-8-10-18(11-9-17)14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORYHYFDNCJVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




